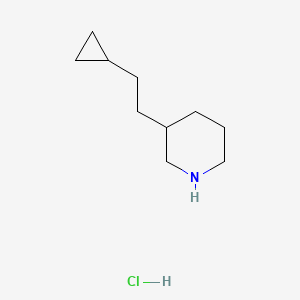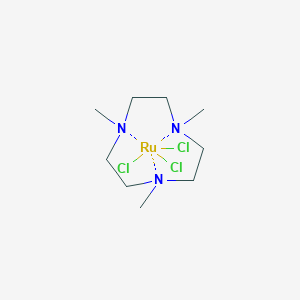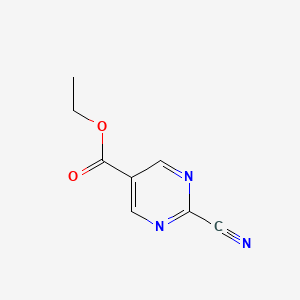![molecular formula C11H16N2O2 B1485127 (2E)-3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 2098157-45-8](/img/structure/B1485127.png)
(2E)-3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]prop-2-enoic acid
Overview
Description
(2E)-3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]prop-2-enoic acid, also known as (2E)-3-methylbutyl-1H-pyrazol-4-ylprop-2-enoic acid or (2E)-3-MBPPE, is a carboxylic acid with a variety of applications in scientific research. It is an organic compound with a molecular formula of C10H16O2, and is a derivative of propionic acid. It is a colorless, odorless, and water-soluble solid. This compound has been studied for its various biochemical and physiological effects, as well as its potential applications in lab experiments.
Mechanism of Action
The mechanism of action of (2E)-3-MBPPE is not fully understood. However, it is believed that the compound binds to the active sites of the enzymes it inhibits, thereby blocking their activity. This binding is thought to be mediated by hydrogen bonding, as well as non-covalent interactions.
Biochemical and Physiological Effects
(2E)-3-MBPPE has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission in the nervous system. It has also been found to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in inflammation and pain. Additionally, it has been found to have an inhibitory effect on the enzyme 5-alpha-reductase, which is involved in the metabolism of testosterone.
Advantages and Limitations for Lab Experiments
The use of (2E)-3-MBPPE in lab experiments has a number of advantages. It is a relatively inexpensive compound that is readily available, and it is also water-soluble, which makes it easy to work with. Additionally, it has a wide range of applications, as it has been found to have an inhibitory effect on a variety of enzymes.
However, there are also some limitations to using (2E)-3-MBPPE in lab experiments. The exact mechanism of action of the compound is not yet fully understood, and it is possible that it may interact with other compounds in unexpected ways. Additionally, the compound may have a variety of side effects, which could potentially affect the results of the experiments.
Future Directions
There are a number of potential future directions for research on (2E)-3-MBPPE. One potential direction is to further investigate the exact mechanism of action of the compound, in order to better understand how it interacts with other compounds and enzymes. Additionally, further research could be done to investigate the potential side effects of the compound, in order to better understand its safety profile. Finally, further research could be done to investigate the potential applications of the compound, in order to determine its potential therapeutic and commercial uses.
Scientific Research Applications
(2E)-3-MBPPE has been studied extensively in scientific research for its various biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission in the nervous system. It has also been found to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in inflammation and pain. Additionally, it has been found to have an inhibitory effect on the enzyme 5-alpha-reductase, which is involved in the metabolism of testosterone.
properties
IUPAC Name |
(E)-3-[1-(3-methylbutyl)pyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-9(2)5-6-13-8-10(7-12-13)3-4-11(14)15/h3-4,7-9H,5-6H2,1-2H3,(H,14,15)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYLBDNXPDMRDT-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=C(C=N1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCN1C=C(C=N1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine](/img/structure/B1485044.png)
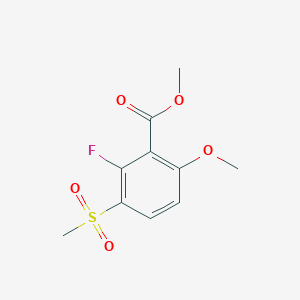

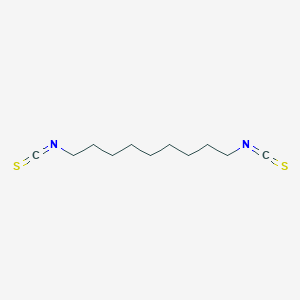
![3-Amino-2-[(3-hydroxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1485049.png)



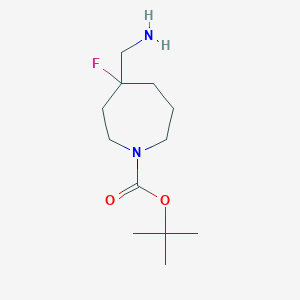
![4-[2-(Oxolan-3-yl)ethyl]piperidine hydrochloride](/img/structure/B1485059.png)
![3-[(1E)-prop-1-en-1-yl]piperidine hydrochloride](/img/structure/B1485060.png)
